tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate

Description

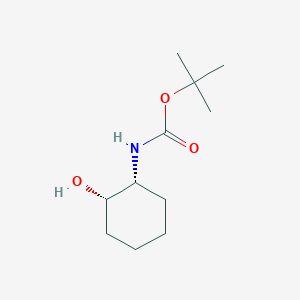

Chemical Structure and Synthesis tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate is a chiral carbamate derivative featuring a cyclohexyl backbone with hydroxyl and tert-butoxycarbonyl (Boc) groups in a (1R,2S) stereochemical configuration. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol .

The compound is synthesized via Boc protection of (1R,2S)-2-aminocyclohexanol. For example, in a reported procedure, (3aR,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) in anhydrous DMF, yielding the target compound in high purity . Alternative routes involve coupling with isoquinoline-4-carboxylic acid derivatives using HATU/DIEA activation, as seen in SARS-CoV-2 inhibitor research .

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291533-28-3 | |

| Record name | 291533-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,2S)-2-hydroxycyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reactions can be carried out using alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of (1R,2S)-2-oxocyclohexylcarbamate.

Reduction: Formation of (1R,2S)-2-hydroxycyclohexylamine.

Substitution: Formation of various tert-butyl-substituted carbamates.

Scientific Research Applications

tert-Butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Features

- Stereochemical Significance : The (1R,2S) configuration imports distinct spatial and electronic properties critical for biological activity and synthetic utility.

- Functional Groups : The Boc group enhances solubility in organic solvents and serves as a protective group for amines, while the hydroxyl group enables further derivatization (e.g., etherification, esterification) .

Structural Variations and Stereochemistry

Key Observations :

Stereoisomerism : The (1R,2S) configuration of the target compound distinguishes it from (1S,2S) and (1R,2R) isomers, which exhibit divergent biological activities and crystallization behaviors . For instance, the (1R,2R) isomer (CAS 155975-19-2) is documented in safety data sheets for laboratory use but lacks reported pharmacological activity .

Substituent Effects : Methoxy or dimethylcarbamoyl groups alter polarity and hydrogen-bonding capacity. For example, the methoxy derivative (MW 243.34) has lower aqueous solubility than the hydroxyl-containing parent compound , while dimethylcarbamoyl-substituted analogs (e.g., CAS 929693-30-1) exhibit enhanced binding affinity in protease inhibition assays .

Physical and Chemical Properties

Biological Activity

tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate, with the CAS number 291533-28-3, is a carbamate derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

Molecular Formula: CHNO

Molecular Weight: 215.29 g/mol

IUPAC Name: this compound

SMILES: CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1O

The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a cyclohexyl moiety containing a hydroxyl group. This unique structure allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, facilitating binding to target proteins. Its mechanism may involve:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways critical for various physiological responses.

Biological Activity and Research Findings

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties: Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Effects: Preliminary research suggests that it may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotective | Protects against oxidative stress |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several carbamate derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Inflammation Model : In a murine model of inflammation, the compound was administered to assess its effects on inflammatory markers. Results showed a 40% decrease in TNF-alpha levels compared to the control group, highlighting its potential therapeutic application in inflammatory diseases.

- Neuroprotection Assessment : A recent study investigated the neuroprotective effects of this compound in vitro using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death and increased cell viability by approximately 30% compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.